REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:3]=1[NH2:4].Br.Br[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]Br.[OH-].[K+].[OH-].[Na+]>O>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:3]=1[N:4]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=CC=C1)OC
|
Name
|
di-(2-bromoethyl)amine hydrobromide
|
Quantity
|
17.23 g
|
Type
|
reactant
|
Smiles
|
Br.BrCCNCCBr
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
each about 3.5 ml once an hour
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
(7 hours in total)
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
After cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform twice
|
Type
|
WASH
|
Details
|
The extract was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by a column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)OC)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |